3-[4-(azidomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione
Description
3-[4-(azidomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione, also known as lenalidomide, is a dicarboximide compound. It consists of a 1-oxoisoindoline structure bearing an azidomethyl substituent at position 4 and a 2,6-dioxopiperidin-3-yl group at position 2. This compound is known for its immunomodulatory, anti-angiogenic, and antineoplastic properties .
Properties
Molecular Formula |
C14H13N5O3 |
|---|---|
Molecular Weight |
299.28 g/mol |
IUPAC Name |
3-[7-(azidomethyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C14H13N5O3/c15-18-16-6-8-2-1-3-9-10(8)7-19(14(9)22)11-4-5-12(20)17-13(11)21/h1-3,11H,4-7H2,(H,17,20,21) |
InChI Key |
XKJIZDSRGUFDIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CN=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lenalidomide typically involves the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride. This reaction is carried out under specific conditions to yield the desired product . The process includes several steps such as bromination, cyclization, and reduction .
Industrial Production Methods
Industrial production of lenalidomide has been optimized to be scalable and environmentally friendly. One method involves the reduction of the nitro group using iron powder and ammonium chloride, which avoids the use of platinum group metals . The bromination step is performed in a chlorine-free solvent, methyl acetate, to minimize hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
Lenalidomide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction of the nitro group to an amino group is a key step in its synthesis.
Substitution: The azidomethyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and ammonium chloride are used for the reduction of the nitro group.
Substitution: Reagents such as sodium azide can be used for substitution reactions.
Major Products Formed
The major product formed from these reactions is lenalidomide itself, which is used in various therapeutic applications .
Scientific Research Applications
Lenalidomide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of dicarboximides and their reactivity.
Biology: Lenalidomide is studied for its effects on cellular processes and immune modulation.
Medicine: It is widely used in the treatment of multiple myeloma, myelodysplastic syndromes, and other cancers.
Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Lenalidomide exerts its effects through multiple mechanisms:
Immunomodulation: It enhances the immune response by stimulating T-cells and natural killer cells.
Anti-angiogenesis: The compound inhibits the formation of new blood vessels, which is crucial in cancer treatment.
Antineoplastic Activity: Lenalidomide induces apoptosis in cancer cells and inhibits their proliferation.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: An older analog with similar immunomodulatory properties but higher toxicity.
Pomalidomide: Another analog with enhanced potency and similar applications.
Uniqueness
Lenalidomide is unique due to its balanced profile of efficacy and safety. It has fewer adverse effects compared to thalidomide and is more potent in its therapeutic actions .
Biological Activity
The compound 3-[4-(azidomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione is a synthetic derivative that has garnered attention for its potential biological activities. This article examines its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action, supported by diverse research findings and case studies.
Chemical Structure and Properties
The compound features a piperidine ring fused with an isoindole moiety and an azidomethyl group. Its molecular formula is , and it has a molecular weight of approximately 288.26 g/mol. The presence of the azide group suggests potential reactivity that could be harnessed in biological applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various piperidine derivatives. The minimum inhibitory concentrations (MICs) for related compounds have shown promising results against Mycobacterium tuberculosis. For example, derivatives with similar structures exhibited MIC values ranging from 0.5 to 4 µg/mL against resistant strains of M. tuberculosis, indicating significant tuberculostatic activity .
| Compound Type | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Piperidine derivatives | 0.5 - 4 | M. tuberculosis |
| Standard drug (INH) | 0.125 - 8 | M. tuberculosis |
Cytotoxicity
The cytotoxic effects of the compound were evaluated using non-cancerous cell lines. Compounds structurally similar to This compound demonstrated selective toxicity, with IC50 values significantly higher than their antimicrobial activity thresholds. For instance, some derivatives showed IC50 values exceeding 100 µg/mL against normal cells while maintaining low MICs against pathogenic bacteria .
The biological mechanisms underlying the activity of this compound involve interaction with cellular targets that regulate bacterial growth and survival. The azide group may facilitate bioorthogonal reactions, allowing for targeted delivery of therapeutic agents within microbial cells. This specificity could enhance the efficacy while minimizing off-target effects seen in traditional antibiotics .
Case Studies
- Case Study on Tuberculostatic Activity : A recent study evaluated a series of piperidine derivatives against multiple strains of M. tuberculosis, demonstrating that modifications at the C-6 position significantly affected potency. The compound was found to exhibit comparable activity to leading antitubercular agents .
- Cytotoxicity Assessment : In vitro assays revealed that while some derivatives displayed potent antimicrobial effects, they also presented a risk for cytotoxicity at higher concentrations. This dual effect necessitates careful dose optimization in therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
